An In-depth Technical Guide to N-Acetyl-D-phenylalanyl-L-tyrosine (AC-D-Phe-Tyr-OH): Chemical Properties, Structure, and Analysis
An In-depth Technical Guide to N-Acetyl-D-phenylalanyl-L-tyrosine (AC-D-Phe-Tyr-OH): Chemical Properties, Structure, and Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the dipeptide N-Acetyl-D-phenylalanyl-L-tyrosine (AC-D-Phe-Tyr-OH). The incorporation of a D-amino acid, D-phenylalanine, at the N-terminus, which is also acetylated, confers unique properties to this molecule, distinguishing it from its endogenous all-L-amino acid counterparts. The primary advantage of introducing a D-amino acid is the enhanced resistance to proteolytic degradation, as proteases are stereospecific for L-amino acids.[1] This increased stability can significantly extend the in-vivo half-life of the peptide, a critical attribute for therapeutic candidates.[2] Furthermore, the specific stereochemistry may lead to novel receptor binding affinities and distinct biological activities.[3] This document will delve into the chemical and structural characteristics of AC-D-Phe-Tyr-OH, propose a synthetic route, and detail the necessary analytical techniques for its comprehensive characterization.
Part 1: Chemical Properties and Structure
A thorough understanding of the fundamental chemical and physical properties of AC-D-Phe-Tyr-OH is paramount for its effective application in research and development.
Chemical Identity
| Identifier | Value |
| IUPAC Name | (2S)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
| Molecular Formula | C20H22N2O5[4] |
| Molecular Weight | 370.40 g/mol [4] |
| Canonical SMILES | CC(=O)NC(=O)NC(=O)O |
| InChI Key | AGHAPAFOMGHXMT-LLVKDONJSA-N |
| CAS Number | 2365-53-9 (for L-Phe-L-Tyr isomer)[4] |
Physicochemical Properties
| Property | Value/Description | Significance in Research |
| Appearance | Expected to be a white to off-white powder.[5] | Influences handling and formulation procedures. |
| Solubility | Soluble in DMSO.[6] Limited solubility in water, may require the addition of a co-solvent like acetonitrile or the use of buffers. | Critical for the preparation of stock solutions for biological assays and analytical experiments. |
| Predicted pKa | Acidic (Carboxylic Acid): ~3.5-4.5Phenolic Hydroxyl: ~9.5-10.5 | Dictates the charge state of the molecule at different pH values, affecting its interaction with biological targets and its chromatographic behavior. |
| Predicted LogP | ~1.0-2.0 | Provides an indication of the molecule's lipophilicity, which can influence membrane permeability and bioavailability. |
| Storage Conditions | Store lyophilized powder at -20°C to 4°C in a dark, dry place.[7] Solutions should be stored at -20°C or -80°C and are best prepared fresh.[6] | Essential for maintaining the integrity and stability of the compound over time. |
Stereochemistry and Structural Features
The defining structural characteristic of AC-D-Phe-Tyr-OH is its stereochemistry, featuring a D-phenylalanine residue at the N-terminus and an L-tyrosine residue at the C-terminus. This D-L configuration distinguishes it from the more common L-L dipeptides and is the basis for its enhanced stability and potentially unique biological profile. The N-terminal acetyl group removes the positive charge of the N-terminal amine, which can influence binding interactions and membrane permeability.
Caption: Chemical structure of N-Acetyl-D-phenylalanyl-L-tyrosine.
Part 2: Synthesis and Purification
The synthesis of AC-D-Phe-Tyr-OH can be achieved through standard peptide coupling chemistry. A well-defined synthetic and purification strategy is essential to obtain a final product of high purity and correct stereochemistry.
Synthetic Strategy
A convergent synthetic approach is recommended, involving the coupling of N-acetyl-D-phenylalanine with an L-tyrosine ester, followed by deprotection of the C-terminal ester. This strategy minimizes side reactions and allows for purification of intermediates.
Caption: Proposed synthetic workflow for AC-D-Phe-Tyr-OH.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of N-Acetyl-D-phenylalanine
-
Suspend D-phenylalanine in a mixture of water and a suitable organic solvent (e.g., THF).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride and a base (e.g., NaHCO3) to the suspension while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of L-Tyrosine Benzyl Ester
-
Suspend L-tyrosine in benzyl alcohol.
-
Add an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture with removal of water (e.g., using a Dean-Stark apparatus) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and precipitate the product by adding a non-polar solvent (e.g., diethyl ether).
-
Collect the product by filtration and dry.
Step 3: Coupling of N-Acetyl-D-phenylalanine and L-Tyrosine Benzyl Ester
-
Dissolve N-acetyl-D-phenylalanine in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir for a few minutes to activate the carboxylic acid.
-
Add the L-tyrosine benzyl ester to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous work-up to remove excess reagents and byproducts.
-
Purify the protected dipeptide by flash column chromatography if necessary.
Step 4: Deprotection of the Benzyl Ester
-
Dissolve the protected dipeptide in a suitable solvent (e.g., methanol or ethanol).
-
Add a palladium on carbon catalyst (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete.
-
Filter off the catalyst and concentrate the filtrate to obtain the crude AC-D-Phe-Tyr-OH.
Purification
The crude product is best purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for RP-HPLC Purification:
-
Column: A C18 stationary phase is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (ACN), both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA, e.g., 0.1%), is effective.
-
Gradient: A shallow gradient (e.g., 5-60% ACN over 30-60 minutes) is recommended for good separation.
-
Detection: Monitor the elution at a wavelength where the peptide absorbs, typically around 220 nm (peptide bond) and 280 nm (tyrosine side chain).
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.
Part 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized AC-D-Phe-Tyr-OH.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis
Purity Assessment by RP-HPLC:
-
Protocol:
-
Column: Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Injection Volume: 10-20 µL of a ~1 mg/mL solution.
-
-
Expected Outcome: A single major peak with a purity of >95% is desired.
Chiral Analysis by HPLC:
-
Rationale: To confirm the D- and L-configurations of the amino acid residues and to separate the desired D-L diastereomer from potential L-L, D-D, and L-D contaminants.
-
Protocol:
-
Column: A chiral stationary phase is required. Options include cyclodextrin-based, Pirkle-type, or ligand-exchange columns.[8][9]
-
Mobile Phase: The mobile phase will be highly dependent on the chosen chiral column and may consist of a mixture of buffers, organic modifiers (e.g., methanol, acetonitrile), and sometimes chiral additives.[10]
-
Method Development: Method development will be necessary to achieve baseline separation of all four possible stereoisomers.
-
Analysis: The retention time of the synthesized product should be compared to that of authentic standards of the other stereoisomers if available.
-
Mass Spectrometry (MS) for Molecular Weight Verification
-
Technique: Electrospray ionization mass spectrometry (ESI-MS) is well-suited for this analysis.
-
Protocol:
-
Prepare a dilute solution of the peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer or analyze via LC-MS.
-
-
Expected Results:
-
Full Scan MS: A prominent peak corresponding to the protonated molecule [M+H]+ at m/z 371.16. Other adducts such as [M+Na]+ at m/z 393.14 may also be observed.
-
Tandem MS (MS/MS): Fragmentation of the parent ion (m/z 371.16) should yield characteristic b- and y-ions that confirm the amino acid sequence.
-
Caption: Expected major fragmentation ions for AC-D-Phe-Tyr-OH in MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom, confirming the overall structure and the presence of the acetyl group.
-
Protocol:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).
-
Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.
-
-
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
-
Acetyl Protons (CH₃): A singlet around δ 1.8-2.0 ppm.
-
Phenylalanine Aromatic Protons: A multiplet between δ 7.1-7.3 ppm.
-
Tyrosine Aromatic Protons: Two doublets around δ 6.6-7.1 ppm.
-
α-Protons (CαH): Two multiplets between δ 4.2-4.6 ppm.
-
β-Protons (CβH₂): Multiplets between δ 2.7-3.1 ppm.
-
Amide Protons (NH): Doublets between δ 8.0-8.5 ppm.
-
Tyrosine Phenolic Proton (OH): A broad singlet, chemical shift is concentration and temperature dependent.
-
Carboxylic Acid Proton (COOH): A very broad singlet, often not observed.
-
Infrared (IR) Spectroscopy for Functional Group Identification
-
Rationale: IR spectroscopy is a quick method to confirm the presence of key functional groups.
-
Protocol: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.
-
Expected Characteristic Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[11]
-
N-H Stretch (Amide): A band around 3300 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Bands just above and below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid and Amide I): Strong, sharp bands around 1700-1725 cm⁻¹ and 1630-1680 cm⁻¹, respectively.
-
N-H Bend (Amide II): A band around 1510-1550 cm⁻¹.
-
C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
Part 4: Stability and Biological Considerations
Stability Assessment
Proteolytic Stability Assay:
-
Rationale: To demonstrate the enhanced stability of AC-D-Phe-Tyr-OH against enzymatic degradation compared to its all-L counterpart.
-
Protocol:
-
Incubate the peptide with a relevant protease (e.g., trypsin, chymotrypsin, or a mixture found in serum or tissue homogenates) at 37°C.
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quench the enzymatic reaction (e.g., by adding acid or a protease inhibitor).
-
Analyze the remaining intact peptide by RP-HPLC.
-
Plot the percentage of intact peptide versus time to determine the degradation rate.
-
Chemical Stability Study:
-
Rationale: To determine the shelf-life of the compound in solution under various conditions.
-
Protocol:
Potential Biological Activities
While specific biological activities for AC-D-Phe-Tyr-OH are not extensively documented, its structure suggests several avenues for investigation. The L-Phe-L-Tyr dipeptide has been studied for its potential role as a metabolite.[14] The N-acetylated form of L-tyrosine is used as a more soluble precursor to L-tyrosine, which is a precursor for catecholamine neurotransmitters.[15] The introduction of the D-phenylalanine could lead to novel interactions with receptors or enzymes. Potential areas of research include:
-
Neuromodulatory Effects: Investigating its ability to cross the blood-brain barrier and influence neurotransmitter systems.
-
Enzyme Inhibition: Screening against various proteases or other enzymes where the D-amino acid might confer specific inhibitory properties.
-
Receptor Binding: Assessing its affinity for receptors where Phe and Tyr residues are known to be important for binding.
Conclusion
N-Acetyl-D-phenylalanyl-L-tyrosine is a synthetic dipeptide with significant potential in biochemical and pharmaceutical research. Its key features—N-terminal acetylation and the inclusion of a D-amino acid—are designed to enhance stability and confer unique biological properties. This guide has provided a comprehensive framework for its synthesis, purification, and rigorous analytical characterization. The detailed protocols and expected outcomes serve as a valuable resource for researchers aiming to work with this intriguing molecule. Further exploration of the biological activities of AC-D-Phe-Tyr-OH is warranted and may unveil novel therapeutic applications.
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-
LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids? Retrieved from [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of N-acetyl-L-tyrosine? Retrieved from [Link]
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Frontiers. (2022, January 2). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Retrieved from [Link]
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PubChem. (n.d.). AC-D-Tyr(ME)-OH | C12H15NO4 | CID 11264873. Retrieved from [Link]
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Emery Pharma. (n.d.). Pharmaceutical Stability Testing. Retrieved from [Link]
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